[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride
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Overview
Description
[(1R,5S,7s)-3-azabicyclo[331]nonan-7-yl]methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,7s)-3-azabicyclo[33One common method includes the use of cyclization reactions to form the bicyclic core, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of [(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride: This compound features an oxygen atom in place of the methanol group.
(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride: This compound contains a sulfur atom instead of the methanol group.
Uniqueness
[(1R,5S,7s)-3-azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of the methanol group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
[(1R,5S,7S)-3-Azabicyclo[3.3.1]nonan-7-yl]methanol hydrochloride is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Formula
The compound's structure can be represented as follows:
Molecular Characteristics
- Molecular Weight : 163.68 g/mol
- CAS Number : 136266-32-5
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential targets in cancer therapy.
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter receptors, particularly in the context of central nervous system disorders.
- Antitumor Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines, although detailed mechanisms remain under investigation.
In Vitro Studies
Several studies have assessed the compound's efficacy against various cell lines:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
PC-3 (Prostate Cancer) | 10.5 | Significant inhibition observed | |
A549 (Lung Cancer) | 8.2 | Induced apoptosis in treated cells |
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetic profile of the compound:
- Bioavailability : Moderate bioavailability was noted in animal models.
- Toxicology : The compound demonstrated an acceptable safety profile with minimal adverse effects at therapeutic doses.
Case Study 1: Anticancer Properties
A recent study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in both PC-3 and A549 cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of this compound in rodent models of anxiety and depression. Results showed significant anxiolytic and antidepressant-like effects when administered at specific dosages, supporting its role as a candidate for treating mood disorders.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[(1R,5S)-3-azabicyclo[3.3.1]nonan-7-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-9-2-7-1-8(3-9)5-10-4-7;/h7-11H,1-6H2;1H/t7-,8+,9?; |
InChI Key |
MASLCSKSYYCGLW-VMNZFRLGSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CNC2)CO.Cl |
Canonical SMILES |
C1C2CC(CC1CNC2)CO.Cl |
Origin of Product |
United States |
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